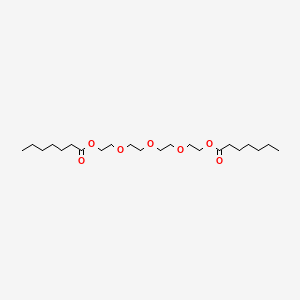

Tetraethylene glycol diheptanoate

Description

Properties

IUPAC Name |

2-[2-[2-(2-heptanoyloxyethoxy)ethoxy]ethoxy]ethyl heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O7/c1-3-5-7-9-11-21(23)28-19-17-26-15-13-25-14-16-27-18-20-29-22(24)12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKNCQWPZQCABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6028995 | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70729-68-9 | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70729-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol di-n-heptanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070729689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol diheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6028995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis(ethane-2,1-diyloxyethane-2,1-diyl) bisheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetraethylene Glycol Diheptanoate

Direct Esterification Pathways

Direct esterification is a common and straightforward method for producing tetraethylene glycol diheptanoate. This pathway involves the direct reaction between tetraethylene glycol and heptanoic acid, typically in the presence of a catalyst to enhance the reaction rate. The general reaction is as follows:

HO(CH₂CH₂O)₄H + 2 CH₃(CH₂)₅COOH ⇌ CH₃(CH₂)₅COO(CH₂CH₂O)₄OC(O)(CH₂)₅CH₃ + 2 H₂O

The removal of water is crucial to drive the equilibrium towards the formation of the diester product.

Catalytic Systems in Direct Esterification

The choice of catalyst is critical in the synthesis of polyol esters like this compound. Catalysts increase the reaction rate and can influence the final product's purity and color. Various catalytic systems, including enzymes, metal-based compounds, and acids, are utilized.

Enzymatic catalysis, particularly using lipases, presents a green and highly selective method for ester synthesis. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), are effective in catalyzing the esterification of polyols. mdpi.com This method offers high selectivity, often proceeding under milder reaction conditions which helps to minimize byproducts and color formation. mdpi.comuskoreahotlink.com The synthesis can be performed without a solvent, further enhancing its environmental credentials. mdpi.comnih.gov

Research on the lipase-catalyzed transesterification of methyl 3-mercaptopropionate (B1240610) with tetraethylene glycol has shown that the reaction proceeds in a stepwise manner, first yielding the monothiol, with the dithiol forming after a longer reaction time. mdpi.com This suggests that in the synthesis of this compound, the formation of the monoester likely precedes the formation of the diester. The enzymatic process is a powerful tool for creating functionalized tetraethylene glycols with high efficiency. mdpi.com

A variety of metal-based catalysts are effective for the esterification of polyols. google.com These include compounds containing titanium, zirconium, or tin, such as their respective alkoxides or carboxylates. google.comnih.gov Double metal cyanide (DMC) complexes are another class of highly active catalysts used in various organic reactions, including esterification. nih.gov

Zirconium-based catalysts are of particular interest as they can enhance the acidity of materials, which is beneficial for esterification reactions. mdpi.com For instance, a novel Zr-ZSM-5-st solid acid catalyst has shown high efficiency in polyol esterification. mdpi.com Organometallic compounds based on bismuth and zinc are also used and are considered non-toxic, environmentally friendly alternatives to older catalysts. uskoreahotlink.com Titanium tetrachloride has been demonstrated as a highly effective coupling reagent for the one-pot synthesis of esters from carboxylic acids and alcohols under mild and neutral conditions. nih.govmdpi.com

| Catalyst Type | Examples | Key Advantages | References |

|---|---|---|---|

| Titanium-based | Titanium alkoxides, Titanium tetrachloride | High efficiency, can be used under mild conditions. | google.comnih.gov |

| Zirconium-based | Zirconium alkoxides, Zr-ZSM-5 | Enhances acidity, high efficiency. | google.commdpi.com |

| Tin-based | Tin alkoxides | Effective for polyol esterification. | google.com |

| Double Metal Cyanide (DMC) | Zn(II)-Co(III) complexes | High activity for various organic reactions. | nih.gov |

| Organometallic (non-toxic) | Bismuth and Zinc compounds | Environmentally friendly alternative. | uskoreahotlink.com |

Acid catalysts are widely used for the esterification of polyols. google.com Both inorganic acids and organic sulfonic acids can serve as effective catalysts. google.comkhanacademy.org Brønsted acid-functionalized catalysts, such as silica-coated magnetic nanoparticles, have been developed for the efficient synthesis of polyol esters, offering the advantage of easy separation and recycling. researchgate.net

The classic Fischer esterification reaction utilizes a strong acid, like sulfuric acid, to catalyze the reaction between a carboxylic acid and an alcohol. khanacademy.org The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. While effective, acid catalysis can sometimes lead to side reactions and the formation of colored byproducts, necessitating purification steps. uskoreahotlink.com

Optimization of Reaction Parameters

To maximize the yield and purity of this compound, it is essential to optimize reaction parameters such as temperature and pressure.

Temperature plays a crucial role in the direct esterification process. Higher temperatures generally increase the reaction rate. For the preparation of polyol esters from diethylene glycol or triethylene glycol, reaction temperatures typically range from 130 to 230°C. google.com For some metal-catalyzed esterifications, a reaction temperature of around 220°C is recommended. uskoreahotlink.com However, excessively high temperatures can lead to the degradation of the reactants or products and the formation of undesirable byproducts.

The pressure of the reaction system is often controlled to facilitate the removal of water, which is a byproduct of the esterification. By reducing the pressure or by introducing an inert gas like nitrogen or carbon dioxide, the water of reaction can be effectively removed, shifting the reaction equilibrium towards the product side. google.com This is a common strategy to achieve high conversion rates in the synthesis of polyol esters.

| Parameter | Typical Range/Condition | Effect on Reaction | References |

|---|---|---|---|

| Temperature | 130 - 230 °C | Increases reaction rate; high temperatures can cause degradation. | google.com |

| Pressure | Reduced pressure or inert gas sparging | Facilitates removal of water, driving the reaction to completion. | google.com |

Reactant Stoichiometry and Purity Control

The precise control of reactant ratios and their purity is paramount in the synthesis of tetraethylene glycol diesters to maximize yield and minimize side products. In the esterification of glycols with carboxylic acids, the molar ratio of the reactants significantly influences the reaction's outcome. For the synthesis of similar ethylene (B1197577) glycol diesters from C7-C9 synthetic fatty acids, optimal conditions have been identified, providing a model for this compound synthesis. researchgate.net A molar ratio of acid to alcohol of 2:1.5 has been found to be effective. researchgate.net

The purity of the final product is directly affected by the purity of the starting materials and the control of the reaction. For instance, a commercial sample of PEG-4 diheptanoate was reported to be 88% pure. cir-safety.org The impurities consisted of related compounds such as triethylene glycol di-n-heptanoate (6%), mixed esters of tetraethylene glycol with n-heptanoic and 2-methylhexanoic acids (4%), and other mixed esters (2%), highlighting the challenges in achieving high purity. cir-safety.org

Table 1: Optimized Reaction Conditions for Ethylene Glycol Diester Synthesis

| Parameter | Optimal Value | Source |

|---|---|---|

| Acid to Alcohol Molar Ratio | 2:1.5 | researchgate.net |

| Catalyst Concentration (wt. % of acid) | 2.5% | researchgate.net |

| Reaction Temperature | 110-120°C | researchgate.net |

Post-Synthesis Purification Techniques

Following the synthesis, a multi-step purification process is necessary to isolate the this compound from unreacted starting materials, catalysts, and byproducts. A typical procedure involves neutralizing the reaction mixture, often with warm water, to remove any acidic catalysts or unreacted acids. researchgate.net The organic solvent, such as toluene (B28343), is then removed, commonly through distillation using a water pump. researchgate.net

For more rigorous purification of polyethylene (B3416737) glycols and their esters, fractional distillation under reduced pressure is employed to separate components based on their boiling points. researchgate.netgoogle.com This can be followed by steam treatment, where passing steam through the product removes volatile impurities and can convert other impurities into non-volatile condensation products, which can then be separated. google.com Additionally, adsorbents like activated carbon may be used to effectively remove residual catalysts from the crude product mixture before distillation. researchgate.net

Transesterification Routes

Transesterification represents a significant alternative pathway for the synthesis of this compound. smolecule.com This process typically involves the reaction of a starting ester (e.g., a methyl or ethyl heptanoate) with tetraethylene glycol. The reaction displaces the alcohol from the starting ester with tetraethylene glycol, forming the desired diester and a new, more volatile alcohol (e.g., methanol (B129727) or ethanol) which can be removed to drive the reaction forward. This method is widely used in the production of various esters, including precursors for polymers like polyethylene terephthalate (B1205515) (PET). nih.gov

Mechanistic Investigations of Transesterification for Diester Formation

The mechanism of transesterification can vary depending on the catalyst and reaction conditions. In enzyme-catalyzed reactions, such as the transesterification of methyl 3-mercaptopropionate with tetraethylene glycol using Candida antarctica Lipase B (CALB), the reaction proceeds in a stepwise manner. mdpi.com The enzyme first reacts with the starting ester to form an acyl-enzyme intermediate, which then reacts with a hydroxyl group of the tetraethylene glycol to form the monoester. mdpi.com A second cycle is then required to convert the remaining hydroxyl group to form the diester. mdpi.com

For chemical catalysts, such as zinc stearate (B1226849) used in the transesterification of dimethyl terephthalate with ethylene glycol, the reaction was reported to be first order with respect to the glycol. nih.gov In biphasic liquid-liquid systems, the reaction often occurs at the interphase between the two immiscible liquid phases. mdpi.com The catalyst, due to its nature, tends to concentrate at this interface, facilitating the reaction between the reactants present in the different phases. mdpi.com

Heterogeneous Catalysis in Transesterification

The use of heterogeneous catalysts in transesterification offers significant advantages over homogeneous systems, including easier catalyst separation from the reaction products, potential for catalyst reuse, reduced waste, and improved process economics. nih.govexlibrisgroup.com A variety of solid catalysts have been developed for transesterification reactions.

Modified hydrotalcites, which are layered double hydroxides, have proven to be effective solid base catalysts. nih.gov For instance, zinc-modified hydrotalcites have demonstrated high activity and selectivity in the transesterification of dimethyl terephthalate with ethylene glycol. nih.gov Other successful heterogeneous catalysts include alkali earth metal oxides like calcium oxide (CaO) and strontium oxide (SrO), mixed metal oxides, and alkali metals supported on materials like alumina (B75360) or zeolites. oup.com These solid catalysts are robust and can be designed to have specific surface properties to enhance their catalytic performance. oup.com

Table 2: Examples of Heterogeneous Catalysts in Transesterification

| Catalyst Type | Example(s) | Key Advantage(s) | Source(s) |

|---|---|---|---|

| Modified Hydrotalcites | Zn-modified HT | High selectivity, reusability | nih.gov |

| Alkali Earth Metal Oxides | CaO, SrO | High basicity, effective for triglyceride transesterification | oup.com |

| Mixed Metal Oxides | MgFe₂O₄ | Magnetically recoverable, good stability | oup.com |

Alternative Synthetic Approaches to Tetraethylene Glycol Diesters

Beyond traditional esterification and transesterification, alternative synthetic methods are being explored, often with a focus on "green chemistry" principles. One prominent alternative is the use of enzymatic catalysis. mdpi.com Lipases, such as Candida antarctica Lipase B (CALB), can effectively catalyze the synthesis of diesters under mild, solvent-free conditions. mdpi.com This enzymatic approach avoids the use of harsh acid or base catalysts and can provide high selectivity, as demonstrated in the synthesis of thiol-functionalized tetraethylene glycol diesters. mdpi.com While this specific example produces a thiol-functionalized product, the underlying enzymatic methodology presents a viable and environmentally friendlier route for producing various tetraethylene glycol diesters.

Green Chemistry Principles in this compound Synthesis

The primary reaction for the synthesis is the direct esterification of tetraethylene glycol with two equivalents of heptanoic acid, as shown below:

Reaction Scheme:

Tetraethylene Glycol + 2 Heptanoic Acid → this compound + 2 Water

Green approaches to this synthesis aim to improve the sustainability of this transformation.

Another key principle of green chemistry is the use of alternative reaction media to replace volatile organic solvents. Solvent-free synthesis, where the reaction is carried out in the absence of a solvent, is a particularly attractive option for the synthesis of this compound. tudelft.nloiccpress.com Given that one of the reactants, heptanoic acid, is a liquid at typical reaction temperatures, it can potentially serve as the reaction medium, eliminating the need for an additional solvent. This approach not only reduces solvent waste but can also lead to higher reaction rates and easier product isolation.

Enzymatic catalysis represents a frontier in the green synthesis of esters. nih.gov Lipases, in particular, are known to effectively catalyze esterification reactions under mild conditions. The use of enzymes like Candida antarctica Lipase B (CALB) could offer a highly selective and environmentally friendly route to this compound. nih.gov Enzymatic reactions are typically conducted in aqueous or solvent-free systems and at lower temperatures, leading to significant energy savings and reduced by-product formation.

The following tables summarize potential green chemistry approaches for the synthesis of this compound based on analogous esterification reactions.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Catalyst Example | Typical Reaction Conditions | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid | High temperature (reflux), long reaction time | Low cost | Corrosive, difficult to remove, generates acidic waste |

| Heterogeneous Solid Acid | Sulfated Zirconia, Mo/ZrO2 | High temperature, can be used in solvent-free systems | Reusable, non-corrosive, easy to separate | May require higher temperatures than homogeneous catalysts |

| Enzymatic | Candida antarctica Lipase B (CALB) | Mild temperature, can be solvent-free or in aqueous media | High selectivity, biodegradable, low energy consumption | Higher initial cost, potential for enzyme deactivation |

Table 2: Research Findings on Analogous Green Esterification Reactions

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Key Findings |

| Sulfated Zirconia | Fatty Acids & Alcohols | Solvent-free | 150-200 | >90 | High activity and reusability for esterification. walshmedicalmedia.com |

| Mo/ZrO2 | Acetic Acid & Ethylene Glycol | Not specified | Not specified | High | Effective for esterification, with activity linked to the catalyst's crystalline phase. jocpr.com |

| Candida antarctica Lipase B | Dicarboxylic Acids & Glycols | Solvent-free | 60-80 | >95 | Efficient synthesis of polyesters, demonstrating the feasibility of enzymatic esterification of glycols. nih.gov |

| FeCl₃ | Acid Chlorides & Alcohols | Solvent-free | Room Temperature | High | Demonstrates the potential for mild, solvent-free esterification, though starting materials differ. tudelft.nl |

The application of these green chemistry principles to the industrial production of this compound can lead to more sustainable and economically viable processes. Future research should focus on optimizing these green methods specifically for this compound to fully realize their benefits.

Applications of Tetraethylene Glycol Diheptanoate in Advanced Materials Science

Role as a Plasticizer in Polymer Systems

Tetraethylene glycol diheptanoate is utilized as an additive to increase the flexibility and processability of polymers. epo.org As a plasticizer, its molecules intersperse between the long polymer chains, preventing them from packing tightly together. This action increases the "free volume" within the polymer structure, reducing intermolecular forces and allowing the polymer chains to move more freely past one another. The result is a decrease in the material's stiffness and an increase in its ductility and elasticity. This compound has been identified as a particularly effective plasticizer for polyvinyl butyral (PVB), a resin widely used in applications requiring strong binding, optical clarity, and toughness, such as in laminated safety glass. google.commdpi.com

The effectiveness of a plasticizer is heavily dependent on its compatibility with the host polymer. This compound demonstrates excellent compatibility with polyvinyl butyral across a broad spectrum of compositions. google.com

The primary mechanism by which this compound plasticizes polymers is by increasing the mobility of the polymer chains. By embedding itself between the macromolecules, the plasticizer disrupts the strong polymer-polymer secondary bonding (like hydrogen bonds or van der Waals forces). This disruption lowers the energy barrier required for chain segments to rotate and slide, which is macroscopically observed as a reduction in the glass transition temperature (Tg). mdpi.com A lower Tg signifies the transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, thereby enhancing the polymer's workability and flexibility under normal use conditions. mdpi.com The presence of the plasticizer effectively lubricates the polymer chains at a molecular level.

The compatibility of this compound with polyvinyl butyral is dependent on the residual hydroxyl content of the resin. Research has shown that the amount of plasticizer that can be incorporated varies with this property, as detailed in the table below.

| Polyvinyl Butyral Residual Hydroxyl Content (%) | Maximum Plasticizer Concentration (parts per hundred resin - phr) |

|---|---|

| 20 | 49 |

| 25 | 32 |

Data sourced from patent literature describing the maximum compatible plasticizer levels for different grades of polyvinyl butyral resin. google.com

The integration of this compound into a polymer matrix leads to significant enhancements in its mechanical performance, particularly for applications requiring durability and flexibility. google.com

The following table illustrates the typical effects of a plasticizer like this compound on the mechanical properties of a polymer such as polyvinyl butyral.

| Property | Unplasticized Polymer (Representative Value) | Plasticized Polymer (Representative Effect) | Scientific Rationale |

|---|---|---|---|

| Tensile Modulus (GPa) | ~2.5 | Decreased | Increased chain mobility reduces stiffness. |

| Tensile Strength (MPa) | ~50 | Decreased | Reduced intermolecular forces lower the stress required to pull chains apart. |

| Elongation at Break (%) | <10 | Increased Significantly | Greater chain mobility allows for more deformation before fracture. |

This table provides a representative illustration of how plasticizers modify the mechanical properties of polymers. The specific values can vary based on the polymer type and plasticizer concentration.

A key advantage of using certain plasticizers is the improvement of the polymer's performance at low temperatures. As temperatures decrease, unplasticized polymers often become brittle and prone to fracture upon impact. This occurs as the polymer chains lose thermal energy, reducing their mobility and locking them into a rigid, glassy state. This compound, by lowering the glass transition temperature, extends the temperature range in which the polymer remains flexible and resilient. Studies on related ethylene (B1197577) glycol derivatives show that these types of compounds possess very low glass transition temperatures themselves, often in the range of -73°C to -103°C. ioffe.ruresearchgate.netbohrium.com This inherent low-temperature fluidity contributes to the enhanced flexibility of the polymer composite, making it suitable for applications exposed to cold environments.

Enhancement of Mechanical Performance in Polymeric Materials

Long-Term Performance and Retention in Polymer Formulations

The long-term performance and retention of a plasticizer within a polymer matrix are critical for the durability and stable performance of the final product. Plasticizer migration, volatility, and leaching can lead to embrittlement, loss of flexibility, and cracking over time scribd.com. While specific long-term aging studies on this compound are not extensively detailed in publicly available literature, its physicochemical properties suggest favorable retention characteristics.

With a relatively high molecular weight and low volatility, this compound is expected to exhibit lower migration rates compared to smaller plasticizer molecules. The challenge of plasticizer leaching is a significant concern in the polymer industry, particularly for applications requiring long service life or contact with other materials google.com. The inclusion of this compound in formulations for plasticized PVC, where reduced leaching is a desirable attribute, underscores the importance of retention for this class of plasticizers google.com. The evaluation of net plasticizer migration is a key performance metric for interlayers used in laminated systems, indicating that retention is a critical factor in its primary applications googleapis.com.

Applications in Specific Polymer Types

Polyvinyl chloride (PVC) is an inherently rigid polymer, and plasticizers are essential additives to impart flexibility for a vast range of applications scribd.com. This compound is recognized as a compatible plasticizer for PVC google.comepdf.pub. It is listed among various plasticizers, including phthalates, trimellitates, and adipates, suitable for creating flexible PVC admixtures google.com. Its use is also noted in processes designed to improve the characteristics of plasticized PVC, such as odor removal treatments researchgate.net. While di-ester plasticizers are broadly used in PVC, the most extensive documentation for this compound is found in its application with other polymer systems.

The most prominent and well-documented application of this compound is as a plasticizer for polyvinyl butyral (PVB) resins, which are used as interlayers in laminated safety glass for automotive and architectural purposes. The plasticizer imparts necessary elasticity and impact resistance to the PVB sheet, preventing the glass from shattering into sharp pieces upon impact.

Historically, this compound, often abbreviated as 4G7, was a significant plasticizer for PVB resin ihs.com. While some major producers have transitioned to other plasticizers like triethylene glycol di-2-ethylhexanoate (3GO), 4G7 remains a reference compound in patents and literature for PVB formulations googleapis.comihs.comtrea.com. The concentration of the plasticizer is tailored to achieve specific performance properties in the PVB sheet.

Below is a table summarizing typical plasticizer concentrations found in PVB formulations from various sources.

| Plasticizer | Typical Concentration (phr) | Application Context | Reference |

| This compound | Not specified | General plasticizer for PVB | trea.com |

| This compound | Not specified | Plasticizer for PVB resin | ihs.com |

phr = parts per hundred parts of resin

Beyond its primary use in PVB and PVC, this compound has been identified as a suitable plasticizer for a broader range of polymers. Its utility extends to formulations designed for toughening and flexibilizing both thermoplastic and thermoset materials google.com.

Patents disclose its inclusion in lists of potential plasticizers for various polymer systems, including:

Thermosets : Polyesters, polyurethanes, rubbers, phenol-formaldehyde, urea-formaldehyde, melamines, epoxy, polyimides, and polycyanurates google.com.

Thermoplastics : A wide variety of thermoplastics where flexibilizing additives are required google.com.

Specialty Applications : It is also listed as a potential plasticizer in polyester-based binders for conductive pastes used in stretchable electronics epo.org.

Functionality as a Lubricant Component

There is a lack of specific research data and detailed studies in the available scientific and technical literature concerning the tribological performance of this compound in mechanical systems. While other related ester compounds are utilized as synthetic base oils and lubricant additives, no substantive evidence was found detailing the specific performance of this compound as a lubricant component or characterizing its properties such as friction coefficient, wear resistance, or load-bearing capacity. Therefore, its functionality and efficacy in this role are not established.

Film-Forming Abilities and Wear Resistance

The film-forming capability of a substance is crucial for creating continuous, uniform coatings that protect surfaces. While direct research on the film-forming properties of this compound is not extensively detailed in publicly available literature, its function can be inferred from its role as a plasticizer and the behavior of chemically similar esters. Plasticizers are added to polymers to increase their flexibility and workability, which are essential characteristics for effective film formation from polymeric dispersions. nih.govnih.gov The process of forming a film from such dispersions requires the individual polymer spheres to coalesce into a continuous matrix, a process that is facilitated by the presence of a plasticizer that lowers the polymer's glass transition temperature (Tg). specialchem.comchemicalsknowledgehub.com

Similar compounds, such as neopentyl glycol diheptanoate, are recognized for their role as film-forming agents that improve the durability and adhesion of paints and coatings. jiuanchemical.com These esters contribute to creating a more fluid formulation that spreads evenly and forms a protective layer. specialchem.com In the context of wear resistance, lubricants are essential for reducing friction between moving parts. mytribos.org Esters, in general, are often used as base oils or additives in lubricant formulations to enhance performance. Neopentyl glycol diheptanoate, for instance, is noted for its wear-resistant properties, which contribute to prolonging machinery life. jiuanchemical.com Specialty lubricants are often formulated with synthetic base fluids and anti-wear additives to protect surfaces from damage when the lubricating film is breached. dupont.comdupont.com Given its ester structure and low volatility, this compound can be expected to contribute to the formation of stable, protective films in various formulations, thereby enhancing durability and resistance to wear.

Role in Anaerobic Sealants and Adhesives

Anaerobic adhesives are single-component, thermosetting resins that cure, or polymerize, in the absence of oxygen and in the presence of metal ions. They are widely used for locking threaded fasteners, sealing flanges, and securing cylindrical assemblies. The core of these formulations typically consists of polymerizable monomers.

Research and patent literature show that dimethacrylate esters of various glycols are commonly used as the primary monomers in anaerobic sealant compositions. allindianpatents.com Specifically, formulations have been developed using tetraethylene glycol dimethacrylate as the monomer. allindianpatents.com This related compound, upon curing, forms a durable, cross-linked polymer matrix that provides the adhesive and sealing properties. An example formulation for an anaerobic sealant might include the following components:

| Component | Function | Example Compound |

| Monomer | Forms the polymer backbone upon curing | Tetraethylene Glycol Dimethacrylate |

| Initiator | Starts the polymerization reaction | Cumene Hydroperoxide |

| Accelerator | Speeds up the curing process | N,N-dimethyl-p-toluidine |

| Stabilizer | Prevents premature polymerization | 1,4-Benzoquinone |

| Imide | Enhances performance and stability | Orthobenzoic Acid Sulfimide (Saccharin) |

This table illustrates a typical composition for an anaerobic sealant, highlighting the role of a methacrylate (B99206) ester of tetraethylene glycol. allindianpatents.com

While tetraethylene glycol dimethacrylate is a key ingredient, there is no direct evidence in the available research to suggest that this compound is used as a primary polymerizable monomer in these systems. The heptanoate (B1214049) groups are not readily polymerizable in the same way that methacrylate groups are. However, its function as a plasticizer could potentially be utilized to modify the properties of the cured adhesive, such as its flexibility and impact resistance, but this is not its primary documented role in this application.

Utility as a Solvent and Coalescing Agent

The dual nature of the this compound molecule, with its polar ether linkages and nonpolar alkyl chains, makes it an effective solvent and coalescing agent for specific applications.

Solvent Properties for Water-Insoluble Compounds

This compound's ester structure makes it a hydrophobic compound, well-suited for dissolving other nonpolar, water-insoluble substances. This property is valuable in formulations where oils, resins, or certain active ingredients need to be incorporated into a stable solution. The parent compound, tetraethylene glycol, is used as a solvent for materials like nitrocellulose and as a coupling agent to mix water-soluble and water-insoluble materials. nih.gov The diheptanoate ester, being significantly less water-soluble, is particularly effective for dissolving hydrophobic compounds. epo.org

This capability is leveraged in various industrial applications, including the formulation of inks, dyes, and as a process solvent in certain chemical purification processes where it can selectively extract hydrophobic components. nih.gov

Application in Coatings and Lacquers

In the coatings and lacquers industry, solvents are critical for dissolving resins and other components, controlling viscosity, and influencing the application and drying characteristics of the final product. Tetraethylene glycol is noted for its use as a high-boiling-point solvent in lacquers and coating compositions. nih.gov The high boiling point ensures that the solvent does not evaporate too quickly, allowing the coating to level out and form a smooth, uniform film.

This compound, as a derivative, shares this low volatility. Furthermore, similar esters like neopentyl glycol diheptanoate are used as binders and film-forming agents, enhancing the durability and adhesion of coatings. jiuanchemical.com The presence of this compound can therefore serve a dual purpose: acting as a solvent for resinous binders and contributing to the final film's integrity and flexibility as a non-volatile plasticizer. Its excellent solubility for organic UV absorbers also makes it a valuable component in protective coatings. specialchem.comspecialchem.com

Coalescing Function in Emulsion Systems

In waterborne emulsion systems, such as latex paints, polymer particles are dispersed in water. To form a continuous, durable film upon drying, these discrete particles must fuse together in a process called coalescence. specialchem.com This process is often difficult at ambient temperatures if the polymer has a high glass transition temperature (Tg), which would otherwise result in a brittle, cracked film. chemicalsknowledgehub.com

Coalescing agents are high-boiling-point solvents that act as temporary plasticizers for the polymer particles. specialchem.com By partitioning into the polymer phase, they lower the Tg, allowing the particles to soften, deform, and fuse into a coherent film as the water evaporates. nih.gov An ideal coalescing agent should have low water solubility to ensure it preferentially enters the polymer particles and should evaporate slowly from the film after coalescence to allow for the gradual development of hardness and mechanical strength. chemicalsknowledgehub.comcoatingsworld.com

This compound fits the profile of a hydrophobic, low-volatility coalescing agent. Its properties allow it to effectively reduce the minimum film-forming temperature (MFFT) of a latex, enabling the formation of a high-quality film under a wider range of environmental conditions. specialchem.comresearchgate.net

Coalescing Agent Properties and Their Effects

| Property | Desired Characteristic | Role in Film Formation |

|---|---|---|

| Polymer Solubility | High | Efficiently plasticizes polymer particles, lowering the Tg. |

| Water Solubility | Low | Preferentially partitions into the polymer phase rather than staying in the water phase. coatingsworld.com |

| Evaporation Rate | Low | Remains in the film long enough for coalescence to complete, then slowly evaporates to allow hardness to develop. chemicalsknowledgehub.com |

| Volatility (VOC) | Low | Contributes minimally to volatile organic compound emissions. |

This interactive table outlines the key properties of an effective coalescing agent like this compound.

Investigating this compound in Specialized Formulations

Beyond its broader applications, this compound has been identified as a key component in highly specialized material formulations. One of its most notable uses is as a plasticizer for polyvinyl butyral (PVB). google.com PVB is a resin widely used as an interlayer in laminated safety glass for automotive windshields and architectural applications.

The plasticizer is a critical component in the PVB sheet, as it provides the necessary flexibility, elasticity, and adhesion to the glass layers, which are essential for the laminate's impact resistance and ability to prevent shattering. google.com A patent for this compound highlights its particular suitability as a plasticizer for PVB across a wide range of hydroxyl content in the resin. This compatibility ensures a stable and effective plasticizing action, leading to a final product with reliable mechanical properties. google.com The preparation of the compound for this use involves reacting tetraethylene glycol with heptanoic acid, often in the presence of an organic solvent like toluene (B28343) or xylene to facilitate the removal of water formed during the esterification reaction. google.com

Research in Cosmetic and Topical Formulations

In the field of cosmetic science, the formulation of stable and aesthetically pleasing products is paramount. This compound, also known as PEG-4 Diheptanoate, is recognized for its valuable surfactant properties. Research in formulation science has highlighted its role as a non-ionic surfactant characterized by excellent emulsifying, dispersing, and solubilizing capabilities. magnumsolvent.com These properties are critical for creating homogenous mixtures of oil and water-based ingredients, which are common in lotions, creams, and other topical preparations.

As an emulsifying agent, this compound facilitates the formation of stable emulsions, preventing the separation of immiscible liquids and ensuring product consistency over its shelf life. magnumsolvent.com Its solubilizing properties are also crucial for incorporating active ingredients that may have poor solubility in the primary vehicle of a cosmetic formulation. By enhancing the solubility of these components, it allows for their effective delivery to the skin. The dispersing function of this compound ensures that solid particles, such as pigments in makeup or active ingredients in sunscreens, are evenly distributed throughout the product. magnumsolvent.com

The table below summarizes the key formulation properties of this compound in cosmetics.

| Property | Function in Cosmetic Formulations | Reference |

| Emulsifying | Stabilizes oil-in-water and water-in-oil mixtures, preventing ingredient separation. | magnumsolvent.com |

| Dispersing | Ensures uniform distribution of solid particles like pigments and active ingredients. | magnumsolvent.com |

| Solubilizing | Improves the solubility of poorly soluble active ingredients in the formulation base. | magnumsolvent.com |

| Lubricating | Imparts a smooth feel and improves the spreadability of the product on the skin. | magnumsolvent.com |

These characteristics make this compound a versatile ingredient in the development of advanced cosmetic and personal care products. magnumsolvent.com

Exploration in Industrial Solvent Applications

While direct research on this compound as an industrial solvent is limited, the properties of its parent compound, tetraethylene glycol, suggest potential areas of application. Tetraethylene glycol is a well-established industrial solvent and chemical intermediate. nih.govunivarsolutions.com It is particularly noted for its use as a solvent in the production of inks and dyes, where it helps to dissolve and stabilize the colorants. nih.govunivarsolutions.com

Furthermore, tetraethylene glycol is employed as a process solvent in hydrocarbon purification. nih.gov This application leverages its ability to selectively dissolve certain components from a mixture, facilitating their separation. Given that esterification, the process that creates this compound from tetraethylene glycol, modifies properties such as viscosity and solvency, it is plausible that the diheptanoate derivative could offer specialized solvent properties. For instance, the addition of the heptanoate groups would increase its lipophilicity, potentially making it a more effective solvent for nonpolar substances like certain resins and polymers. The physical properties of Tetraethylene Glycol, which inform the potential applications of its derivatives, are detailed in the table below.

| Property of Tetraethylene Glycol | Relevance to Industrial Solvent Applications | Reference |

| High Boiling Point | Low volatility, making it suitable for high-temperature processes. | nih.gov |

| Good Solvency | Effective at dissolving a wide range of substances, including resins, inks, and dyes. | nih.govunivarsolutions.com |

| Hygroscopicity | Ability to absorb water, useful in applications like natural gas dehydration. | magnumsolvent.com |

| Chemical Intermediate | Can be reacted to produce other valuable chemicals, such as plasticizers. | nih.gov |

Further research is needed to fully explore the industrial solvent applications of this compound itself, but the established uses of its parent glycol provide a strong basis for future investigation.

Potential in Polyether Amide Synthesis as a Building Block

The direct use of this compound as a building block in the synthesis of polyether amides is not chemically straightforward. The synthesis of polyether amides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid (or its derivative, such as a diacid chloride or diester). The key functional groups required for this polymerization are amine and carboxylic acid groups, which can react to form the characteristic amide linkages of the polymer backbone. This compound, being an ester, lacks the necessary amine functional groups for this direct reaction.

However, there is potential for this compound to serve as a precursor for a monomer used in the synthesis of a related class of polymers, poly(ester amide)s (PEAs). PEAs are polymers that contain both ester and amide linkages in their backbone and are valued for combining the properties of polyesters (e.g., biodegradability) and polyamides (e.g., thermal stability). researchgate.netmdpi.comrsc.org

One possible route for the indirect use of this compound is through a transesterification reaction. In this process, the diheptanoate could be reacted with a small diol, such as ethylene glycol, in the presence of a catalyst to yield tetraethylene glycol and the di-ester of the smaller diol. This liberated tetraethylene glycol, which is a diol, could then be used as a monomer in a polycondensation reaction with a dicarboxylic acid and a diamine to form a poly(ether ester amide).

The table below outlines the conventional monomers for polyether amide synthesis and the potential indirect route for utilizing this compound.

| Polymer Type | Conventional Monomers | Potential Role of this compound |

| Polyether Amide | Diamines (e.g., tetraethylene glycol diamine), Dicarboxylic acids | Not a direct building block due to lack of amine groups. |

| Poly(ester amide) | Diols, Diamines, Dicarboxylic acids | Could be a precursor to a diol (tetraethylene glycol) via transesterification. researchgate.net |

While not a direct building block, the potential of this compound as a source for the polyether segment in more complex polymer architectures like poly(ester amide)s warrants further investigation.

Environmental Fate and Degradation Studies of Tetraethylene Glycol Diheptanoate

Biodegradation Pathways and Mechanisms

The biodegradation of tetraethylene glycol diheptanoate is a critical process in its environmental breakdown, primarily occurring in aqueous environments and mediated by microbial activity.

In aerobic aquatic environments, this compound is expected to undergo biodegradation. While specific studies on this exact compound are limited, the degradation of similar glycol ethers and fatty acid esters provides insight into its likely fate. Glycol ethers are generally recognized as biodegradable. The process often initiates with the oxidation of the terminal alcohol groups. For ester compounds, the initial step in biodegradation is typically the hydrolysis of the ester linkages. This cleavage would break down this compound into tetraethylene glycol and heptanoic acid.

Studies on related compounds, such as ethylene (B1197577) glycol ethers, have shown that bacteria can assimilate these substances, leading to their degradation. For instance, various Pseudomonas and Xanthobacter species have been identified to metabolize ethylene glycol ethers nih.gov. The rate and extent of biodegradation can be influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations.

The primary mechanism for the initial breakdown of this compound by microorganisms is through enzyme-mediated hydrolysis. Lipases and esterases are the key enzymes responsible for cleaving the ester bonds. These enzymes catalyze the hydrolysis of the ester linkage, yielding the constituent alcohol (tetraethylene glycol) and carboxylic acid (heptanoic acid) scitepress.org.

The subsequent metabolism of these breakdown products is crucial for the complete mineralization of the parent compound. Tetraethylene glycol, a polyether, can be further degraded by specialized microorganisms. The degradation of polyethylene (B3416737) glycols (PEGs) often proceeds via the oxidation of the terminal alcohol groups to aldehydes and then to carboxylic acids, followed by the shortening of the polymer chain. Heptanoic acid, a medium-chain fatty acid, can be readily metabolized by a wide range of microorganisms through the β-oxidation pathway, ultimately being converted to acetyl-CoA, which enters the central metabolic pathways of the cell.

The efficiency of this enzymatic hydrolysis can be influenced by the structure of the ester and the specific enzymes produced by the microbial community. For example, the enzymatic synthesis of neopentyl glycol diheptanoate using lipase (B570770) has been demonstrated, indicating that lipases can act on similar structures nih.govresearchgate.net.

Based on the expected enzymatic hydrolysis, the primary biodegradation products of this compound are:

Tetraethylene glycol

Heptanoic acid

Following the initial hydrolysis, these intermediates are subject to further microbial degradation. The breakdown of tetraethylene glycol can lead to the formation of shorter-chain polyethylene glycols and their corresponding carboxylated derivatives. The complete aerobic biodegradation of these intermediates would ultimately result in the formation of carbon dioxide and water.

Table 1: Expected Biodegradation Products of this compound

| Initial Compound | Primary Biodegradation Products | Further Degradation Intermediates | Final Mineralization Products |

| This compound | Tetraethylene glycol, Heptanoic acid | Shorter-chain PEGs, Carboxylated PEGs, Acetyl-CoA | Carbon dioxide, Water |

Environmental Partitioning and Distribution of this compound

The environmental distribution of a chemical compound is governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and sediment. Understanding this behavior is crucial for assessing its potential environmental fate and persistence. This section explores the environmental partitioning of this compound, drawing upon available data for its parent compound, tetraethylene glycol, to infer its likely behavior.

Air-Water Partitioning Behavior

The partitioning of a chemical between air and water is a key process influencing its atmospheric transport and deposition. This behavior is primarily described by Henry's Law Constant, which is a function of the compound's vapor pressure and water solubility.

Detailed research findings for the parent compound, tetraethylene glycol, indicate a very low potential for volatilization from water. Its vapor pressure is reported to be 4.65 x 10⁻⁵ mm Hg at 26°C, and it is miscible with water. nih.gov Based on these properties, the Henry's Law Constant for tetraethylene glycol is estimated to be 1.2 x 10⁻¹¹ atm-m³/mole. nih.gov This low value suggests that tetraethylene glycol is essentially non-volatile from moist soil and water surfaces. nih.gov

For this compound, it is anticipated that the addition of two heptanoate (B1214049) ester groups would significantly decrease its water solubility and increase its molecular weight, leading to an even lower vapor pressure compared to the parent glycol. Consequently, the Henry's Law Constant for this compound is expected to be even lower than that of tetraethylene glycol, indicating a negligible tendency to partition into the atmosphere from aqueous environments.

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 4.65 x 10⁻⁵ mm Hg at 26°C | nih.gov |

| Water Solubility | Miscible (1 x 10⁶ mg/L) | nih.gov |

| Henry's Law Constant (estimated) | 1.2 x 10⁻¹¹ atm-m³/mole | nih.gov |

Adsorption and Desorption in Soil and Sediment Compartments

The extent to which a chemical adsorbs to soil and sediment particles influences its mobility and bioavailability in the environment. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For tetraethylene glycol, an estimated Koc value of 10 suggests that it is expected to have very high mobility in soil. nih.gov This low adsorption potential is consistent with its high water solubility.

In contrast, this compound, with its long alkyl chains from the heptanoate groups, is expected to be significantly more hydrophobic than its parent glycol. This increased hydrophobicity would lead to a stronger affinity for organic matter in soil and sediment. Therefore, the Koc value for this compound is predicted to be substantially higher than that of tetraethylene glycol, indicating a greater tendency for adsorption and, consequently, lower mobility in soil and sediment compartments. The presence of ester groups could also contribute to specific interactions with mineral surfaces, further influencing its sorption behavior.

| Property | Value | Mobility Classification | Reference |

|---|---|---|---|

| Koc (estimated) | 10 | Very High | nih.gov |

Environmental Persistence and Mobility Assessment

The environmental persistence of a compound refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility, on the other hand, describes its ability to move through different environmental compartments.

Studies on ethylene glycols suggest that they are generally readily biodegradable. nih.govsantos.com For instance, ethylene glycol undergoes rapid biodegradation in both aerobic and anaerobic environments. nih.gov Tetraethylene glycol itself is expected to biodegrade in soil, with studies showing 4% degradation in 5 days under unacclimated conditions and 88% degradation in 20 days after acclimation. nih.gov

The mobility of this compound is expected to be significantly lower than that of tetraethylene glycol due to its anticipated higher adsorption to soil and sediment, as discussed in the previous section. Its lower water solubility would also limit its transport in aqueous systems. Therefore, while the parent glycol is highly mobile, the diheptanoate ester is likely to be less mobile and more persistent in the soil and sediment compartments until degradation occurs.

Analytical Methodologies for Tetraethylene Glycol Diheptanoate

The accurate separation and quantification of Tetraethylene Glycol Diheptanoate rely on sophisticated analytical techniques. Chromatographic methods, in particular, are fundamental in resolving this compound from complex matrices and determining its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its analysis, each with specific applications and advantages.

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of semi-volatile and non-volatile compounds. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For this compound, reverse-phase (RP) HPLC is a particularly effective approach. sielc.com This mode of chromatography separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture. thermofisher.com Compounds are separated based on their differential partitioning between the stationary and mobile phases; more non-polar compounds are retained longer on the column. thermofisher.com

A specific reverse-phase HPLC method has been developed for the analysis of this compound, demonstrating its applicability for separation and quantification. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com The versatility of RP-HPLC makes it a cornerstone for quality control and research involving this compound.

The success of the RP-HPLC separation of this compound hinges on the appropriate choice of column and mobile phase. A reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, is suitable for this analysis. sielc.com The mobile phase typically consists of a mixture of an organic solvent, water, and an acid. A common system employs acetonitrile (B52724) (MeCN) and water, with phosphoric acid as the acid modifier. sielc.com The acid helps to control the ionization of any residual silanol groups on the silica-based stationary phase, improving peak shape. For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS interface. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Newcrom R1 | Reverse-phase column with low silanol activity suitable for separating hydrophobic molecules. sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | A standard reverse-phase eluent system providing good separation. sielc.com |

| Alternative Mobile Phase (MS-Compatible) | Acetonitrile (MeCN), Water, and Formic Acid | Formic acid is volatile and suitable for LC-MS applications. sielc.com |

| Detection | UV, MS, or Evaporative Light Scattering Detector (ELSD) | Choice of detector depends on the analyte's properties and required sensitivity. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. ufl.edumeasurlabs.com In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). Separation is achieved based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase coated on the column walls. ufl.edu

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used method for the quantitative analysis of organic compounds. ufl.eduphenomenex.com After components elute from the GC column, they are passed through a hydrogen-air flame. ufl.eduscioninstruments.com The combustion of organic molecules produces ions, which generate an electrical current between two electrodes. This current is proportional to the amount of organic substance being burned, allowing for accurate quantification. ufl.eduyoutube.com

The FID is known for its high sensitivity to hydrocarbons, a wide linear range, and robust performance, making it an excellent choice for quantifying this compound, provided the compound is sufficiently volatile and thermally stable for GC analysis. phenomenex.com

For definitive identification and trace-level analysis, Gas Chromatography is often coupled with Mass Spectrometry (GC-MS). gcms.cz While the gas chromatograph separates the components of a mixture, the mass spectrometer acts as a highly specific and sensitive detector. gcms.cz As each component elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. measurlabs.com

This mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. gcms.cz GC-MS is particularly valuable for confirming the presence of this compound in complex samples and for detecting it at very low concentrations, which is crucial for trace analysis. nih.gov While GC-FID provides excellent quantitative data, GC-MS offers superior qualitative information and is the preferred method for confirmation and identification of unknown compounds. measurlabs.comphenomenex.com

Table 2: General Gas Chromatography (GC) Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Injection | Split/Splitless Inlet | Allows for analysis of a wide range of sample concentrations. youtube.com |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Inert gas to carry the sample through the column. ufl.edu |

| Column | Capillary column with a suitable stationary phase (e.g., wax-based or polysiloxane) | The choice of stationary phase is critical for achieving separation of target analytes. ufl.edufishersci.com |

| Oven Program | Temperature ramp | A programmed increase in temperature facilitates the elution of compounds with different boiling points. ufl.edu |

| Detector 1 | Flame Ionization Detector (FID) | Provides high-sensitivity, quantitative results for organic compounds. phenomenex.comscioninstruments.com |

| Detector 2 | Mass Spectrometer (MS) | Provides mass spectra for definitive compound identification and trace analysis. gcms.cznih.gov |

Thin-Layer Chromatography (TLC) in Separation Studies

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the separation and qualitative analysis of this compound. This technique is particularly useful for monitoring reaction progress during its synthesis, assessing purity, and determining appropriate solvent systems for larger-scale preparative chromatography.

The separation on a TLC plate relies on the differential partitioning of the compound between a stationary phase, typically silica (B1680970) gel, and a mobile phase. Due to the polar nature of the tetraethylene glycol backbone and the nonpolar character of the two heptanoate (B1214049) chains, the choice of the mobile phase (eluent) is critical for achieving effective separation. For polar compounds containing polyethylene (B3416737) glycol (PEG) moieties, such as this compound, streaking can occur with common solvent systems. However, mixtures of chloroform (B151607)/methanol (B129727) or dichloromethane/methanol can yield more defined spots. An optimized slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has been found to provide superior separation for PEG-containing compounds reddit.com.

In some applications, derivatization is employed to enhance visualization and separation. For instance, polyethylene glycols can be converted to their 3,5-dinitrobenzoyl esters, which are then separated using a developing solvent like ethyl methyl ketone saturated with water rsc.org. While this specific derivatization is for the parent glycols, the principle of modifying the analyte to improve its chromatographic behavior is a key strategy in TLC.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. This value is dependent on the specific stationary and mobile phases used.

Table 1: TLC Systems for Separation of Polyethylene Glycol Esters and Related Compounds

| Stationary Phase | Mobile Phase / Eluent System | Application Notes |

|---|---|---|

| Silica Gel | Chloroform / Methanol | Improves spot definition for polar PEG-containing compounds reddit.com. |

| Silica Gel | 1:1 Ethanol/Isopropanol in Chloroform (1-10% gradient) | Provides enhanced separation of PEG-containing molecules reddit.com. |

| Silica Gel | Ethyl Methyl Ketone (water-saturated) | Used for separating 3,5-dinitrobenzoyl esters of polyethylene glycols rsc.org. |

Spectroscopic Characterization Methods in Applied Research

Spectroscopic methods are indispensable for the detailed structural elucidation and characterization of this compound, providing information on functional groups, molecular structure, and molecular weight.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its ester and ether linkages, as well as its aliphatic hydrocarbon chains.

The most prominent features in the spectrum are related to the ester groups. A strong, sharp absorption band appears in the region of 1750-1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ester orgchemboulder.comspectroscopyonline.comspecac.com. The presence of two C-O stretching vibrations associated with the ester linkage also gives rise to strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹ orgchemboulder.comspectroscopyonline.com. One of these bands, often around 1250-1160 cm⁻¹ , can be attributed to the C-C-O asymmetric stretch, while another, closer to 1100-1000 cm⁻¹ , corresponds to the O-C-C symmetric stretch spectroscopyonline.com.

The long alkyl chains of the heptanoate moieties are evidenced by C-H stretching vibrations. These appear as strong bands in the 2960-2850 cm⁻¹ region researchgate.net. The ether linkages (C-O-C) within the tetraethylene glycol backbone produce a characteristic strong absorption band, typically found around 1100 cm⁻¹ , which may overlap with one of the C-O ester bands. The IR spectrum of the parent compound, tetraethylene glycol, shows a strong C-O stretch and a broad O-H stretch from the terminal alcohol groups; in the diheptanoate ester, this O-H band is absent, confirming the esterification.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Asymmetric Stretch | 1300 - 1150 | Strong |

| Ether (C-O-C) & Ester (C-O) | Symmetric Stretch | 1150 - 1000 | Strong |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and assessing its purity.

In the ¹H NMR spectrum , the chemical shifts of the protons are indicative of their electronic environment.

Ester-adjacent protons (O-CH₂) : The methylene (B1212753) protons of the glycol unit directly attached to the ester oxygen (-O-CH₂-CH₂-O-CO-) are shifted downfield due to the deshielding effect of the carbonyl group. These typically appear as a triplet around 4.2-4.3 ppm acs.orgnih.govresearchgate.net.

PEG backbone protons : The internal methylene protons of the ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) resonate as a complex multiplet or a prominent singlet around 3.6-3.7 ppm rsc.org.

α-Methylene protons of heptanoate : The protons on the carbon adjacent to the carbonyl group of the heptanoate chain (-CO-CH₂-) appear as a triplet at approximately 2.3 ppm scielo.br.

Alkyl chain protons : The methylene protons of the heptanoate chains (-(CH₂)₄-) produce signals in the upfield region, typically between 1.2-1.7 ppm , with the β-methylene protons appearing around 1.6 ppm scielo.br.

Terminal methyl protons : The terminal methyl (-CH₃) protons of the heptanoate chains give a characteristic triplet at approximately 0.9 ppm scielo.br.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

Carbonyl carbon : The ester carbonyl carbon (C=O) signal is found significantly downfield, typically around 174 ppm scielo.br.

Ester-adjacent carbons : The carbons of the glycol unit attached to the ester oxygen (-O-CH₂-) are observed around 69-71 ppm , while the internal glycol carbons appear at slightly different shifts acs.org.

α-Methylene carbon : The carbon next to the carbonyl group (-CO-CH₂-) resonates at approximately 34 ppm scielo.br.

Alkyl chain carbons : The remaining methylene carbons of the heptanoate chain appear in the range of 22-32 ppm scielo.br.

Terminal methyl carbon : The terminal methyl carbon (-CH₃) signal is located furthest upfield, around 14 ppm scielo.br.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Heptanoate | -CH₃ | ~0.9 (triplet) | ~14 |

| Heptanoate | -(CH₂ )₄- | ~1.2-1.7 (multiplets) | ~22-32 |

| Heptanoate | -CO-CH₂ - | ~2.3 (triplet) | ~34 |

| Ester | -C =O | - | ~174 |

| Glycol | -O-CH₂ -CO- | ~4.2-4.3 (triplet) | ~69-71 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis (e.g., LC-MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. When coupled with a separation technique like Liquid Chromatography (LC), LC-MS/MS provides a highly sensitive and selective method for the detection and quantification of the compound, even in complex matrices epa.govnih.gov.

The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) would confirm the molecular weight of this compound (C₂₂H₄₂O₇, Molar Mass: 418.57 g/mol ).

Electron ionization (EI) would likely lead to extensive fragmentation. Key fragmentation pathways would involve cleavage of the ester bonds and the ether linkages within the glycol chain. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) or the acyl group (-COR) libretexts.org. For this molecule, characteristic fragments would arise from:

Cleavage at the ester C-O bond, leading to the formation of a heptanoyl cation (m/z 113).

Cleavage of the bond between the carbonyl carbon and the α-carbon.

Sequential loss of ethylene oxide units (m/z 44) from the polyether backbone.

Fragmentation of the alkyl chains of the heptanoate groups, showing losses of 14 mass units (-CH₂-) libretexts.orgwhitman.edu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for quantitative analysis. In this technique, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides high specificity and sensitivity, enabling the detection of trace amounts of the compound nih.gov. LC-MS/MS methods have been successfully developed for the analysis of various glycols and their derivatives in environmental and biological samples epa.govnih.govsigmaaldrich.com.

UV-Visible Spectroscopy in Degradation Monitoring

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, which are functional groups capable of absorbing UV or visible light, such as those with extensive conjugation or aromatic rings wikipedia.orgedinst.com.

This compound is a saturated aliphatic ester and does not possess a significant chromophore that absorbs in the typical UV-Vis range (200-800 nm). The ester carbonyl group has a weak n→π* transition around 200-215 nm, which is often difficult to observe and subject to interference from many common solvents. Therefore, UV-Vis spectroscopy is not a primary tool for the direct identification or quantification of this compound.

However, UV-Vis spectroscopy can be a valuable indirect method for monitoring the degradation of this compound. If the degradation process, such as hydrolysis or oxidation, leads to the formation of products that do contain chromophores (e.g., α,β-unsaturated carbonyl compounds), the appearance and increase in absorbance at a specific wavelength can be tracked over time to determine the degradation kinetics researchgate.net. Alternatively, if the degradation involves reaction with a chromophoric reagent, the decrease in the reagent's absorbance can be monitored. This approach has been used to study the degradation of other compounds, such as nitrocellulose, by monitoring the depletion of a colored stabilizer researchgate.net.

Advanced Analytical Approaches for Complex Matrices

The analysis of this compound when it is a component within a complex matrix, such as a polymer, cosmetic formulation, or environmental sample, requires more advanced analytical strategies to isolate and quantify the target analyte.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for analyzing glycols and their derivatives in various matrices cdc.govnih.gov. For a compound with the molecular weight of this compound, GC analysis is feasible. Sample preparation often involves an extraction step to isolate the analyte from the matrix. For example, methods have been developed for extracting glycols from plastics using solvents like carbon disulfide or ethyl acetate-water-methanol mixtures nih.gov. Derivatization may also be employed to improve the volatility and chromatographic properties of the analyte nih.gov.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS or LC-MS/MS), is another powerful tool. This approach is well-suited for analyzing less volatile compounds without the need for derivatization epa.govnih.gov. The separation can be achieved using reversed-phase columns, and the mass spectrometer provides highly sensitive and selective detection. LC-MS/MS has been established as a robust method for quantifying various glycols in aqueous samples with minimal sample preparation epa.gov. Direct injection analysis is often possible for liquid samples, making it a rapid and efficient technique rsc.orgresearchgate.net.

These advanced hyphenated techniques provide the necessary selectivity and sensitivity to overcome the challenges posed by complex sample matrices, enabling accurate identification and quantification of this compound in a wide range of products and environmental contexts.

Detection and Quantification in Environmental Samples (e.g., Water, Soil)

The analysis of this compound in environmental samples presents challenges due to the complexity of the matrices and the potentially low concentrations of the analyte. The general approach involves sample extraction and cleanup, followed by instrumental analysis, commonly utilizing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

For aqueous samples, a common strategy involves a derivatization step to enhance the volatility and thermal stability of the glycol ester for GC analysis, or to improve its ionization efficiency for LC-MS analysis. researchgate.nettdl.org A typical workflow for water analysis begins with liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the water matrix and pre-concentrate it. restek.com In LLE, a water-immiscible organic solvent is used to extract the this compound. SPE, on the other hand, employs a solid sorbent to which the analyte adsorbs, and it is later eluted with a small volume of a suitable solvent.

Following extraction, derivatization may be performed. For instance, glycols can be derivatized with agents like benzoyl chloride to form benzoyl esters, which are more amenable to chromatographic analysis. researchgate.nettdl.org The derivatized extract is then analyzed by GC-MS or LC-MS/MS. GC-MS offers high separation efficiency, while LC-MS/MS provides excellent sensitivity and selectivity, particularly for complex matrices. mdpi.comnih.gov

For soil and sediment samples, the analytical process typically starts with solvent extraction, often using techniques like Soxhlet or ultrasonic extraction to efficiently remove the this compound from the solid matrix. The choice of solvent is critical and is usually a polar organic solvent or a mixture of polar and non-polar solvents. The resulting extract then undergoes a cleanup procedure, which may involve techniques like column chromatography to remove interfering co-extracted substances. mdpi.com Similar to water analysis, the final determination is carried out using GC-MS or LC-MS/MS. mdpi.comcdc.gov

Below is an illustrative table of a hypothetical LC-MS/MS method for the determination of this compound in water samples.

| Parameter | Value |

| Sample Volume | 500 mL |

| Extraction | Solid-Phase Extraction (SPE) with a C18 cartridge |

| Eluent | 5 mL Methanol |

| Instrument | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 reverse-phase (100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Method Detection Limit (MDL) | 5 ng/L |

| Quantification Limit (LOQ) | 15 ng/L |

| Recovery | 85-105% |

| Relative Standard Deviation (RSD) | <10% |

Analysis in Polymer Formulations and Industrial Products

The analysis of this compound in polymer formulations and other industrial products is crucial for quality control and to ensure that the product meets specifications. The analytical approach for these samples typically involves extracting the plasticizer from the polymer matrix, followed by chromatographic analysis.